(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
カタログ番号:
B2592788
CAS番号:
1203155-98-9
分子量:
491.98
InChIキー:
CPOCTVJPRALFEA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a recognized and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound functions by potently and selectively binding to the ATP-binding pocket of IRAK4, thereby blocking its kinase activity and downstream signaling . IRAK4 is a central mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, and its dysregulation is implicated in a range of autoimmune, inflammatory, and oncological processes. Consequently, this molecule serves as a valuable pharmacological tool for researchers investigating the pathophysiology of conditions like rheumatoid arthritis, lupus, and certain hematological cancers where oncogenic MYD88 signaling, which is dependent on IRAK4, drives cell proliferation . Its application is fundamental in pre-clinical studies aimed at dissecting the molecular mechanisms of innate immunity and validating IRAK4 as a therapeutic target for novel anti-inflammatory and anti-cancer agents.
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-15-13-16(2)33(29-15)22-14-21(27-18(4)28-22)31-9-11-32(12-10-31)25(34)23-17(3)35-30-24(23)19-7-5-6-8-20(19)26/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCTVJPRALFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Structural Features
The compound shares structural similarities with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5). Key differences include:
- Core Heterocycles: The target compound employs an isoxazole ring, whereas ’s analogs use thiazole and triazole systems.
- Substituent Effects : The 2-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl groups in ’s analogs. Chlorine’s higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability .
- Planarity : highlights that fluorophenyl groups in its compounds adopt perpendicular orientations relative to the molecular plane. The target compound’s 2-chlorophenyl group may induce similar steric effects, influencing crystallinity and solubility .
Pharmacological Implications
- Kinase Inhibition : The pyrimidine-piperazine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The dimethylpyrazole substituent could modulate selectivity for ATP-binding pockets.
- Ferroptosis Induction: notes that synthetic compounds can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s electrophilic groups (e.g., chlorophenyl) may promote lipid peroxidation, a hallmark of ferroptosis, though this requires experimental validation .
Research Findings and Limitations
- Bioactivity Gaps: No direct studies on the target compound’s efficacy or toxicity are available. highlights the importance of structural characterization for bioactive compounds, suggesting the need for assays targeting cancer or infectious disease models .
- Natural vs. Synthetic : Unlike plant-derived biomolecules (), the synthetic nature of the target compound may offer advantages in purity and scalability but pose challenges in biocompatibility .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
